Pentafluorophenyl nicotinate
Overview
Description
Pentafluorophenyl nicotinate is an organic compound with the molecular formula C12H4F5NO2. It is a derivative of nicotinic acid, where the hydrogen atoms on the phenyl ring are replaced by fluorine atoms. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Pentafluorophenyl nicotinate is a synthetic analogue that mimics the exceptional characteristics of proteins . It is designed to interact with proteins, which are biopolymers folded into 3D-structures and are omnipresent in biological systems, fulfilling a wide array of complex functions .
Mode of Action
This compound is prepared through intramolecular thiol-Michael addition crosslinking of thiol-functional precursor copolymers . It contains activated ester moieties, facilitating its functionalization without altering its backbone structure . Post-formation functionalization of the resulting single-chain polymer nanoparticles (SCNPs) through substitution of the activated pentafluorophenyl esters with a variety of amines results in a series of water-soluble SCNPs with fluorescent labels, ‘click’ functionality, amino acids, and even peptides .
Biochemical Pathways
It is known that nicotine, a related compound, is degraded via various biochemical pathways, including the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (vpp pathway) .
Pharmacokinetics
It is known that the compound is a solid at room temperature
Result of Action
It is known that the compound can be used to create water-soluble scnps with various functionalities . These SCNPs can mimic proteins, enabling controlled delivery of therapeutics or imaging agents .
Action Environment
It is known that the compound should be stored in a cool, dry area protected from environmental extremes . Environmental factors could potentially influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentafluorophenyl nicotinate can be synthesized through the esterification of nicotinic acid with pentafluorophenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This approach minimizes the risk of side reactions and maximizes the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pentafluorophenyl nicotinate undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms on the phenyl ring can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield nicotinic acid and pentafluorophenol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Nucleophilic substitution: The major products are substituted phenyl nicotinates.
Hydrolysis: The major products are nicotinic acid and pentafluorophenol.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
Pentafluorophenyl nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of ester bonds and in nucleophilic substitution reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating protein-ligand interactions.
Medicine: this compound is explored for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- Pentafluorophenyl acetate
- Pentafluorophenyl benzoate
- Pentafluorophenyl methacrylate
Uniqueness
Pentafluorophenyl nicotinate is unique due to its combination of a nicotinic acid moiety and a pentafluorophenyl group. This structure imparts distinct chemical properties, such as high reactivity in nucleophilic substitution reactions and strong binding affinity to molecular targets. Compared to similar compounds, this compound offers enhanced versatility and specificity in various applications.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4F5NO2/c13-6-7(14)9(16)11(10(17)8(6)15)20-12(19)5-2-1-3-18-4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHLJDBUUFUDCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30631467 | |
Record name | Pentafluorophenyl pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30631467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848347-44-4 | |
Record name | Pentafluorophenyl pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30631467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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